Cinnarizine-cinnamyl-d8 is a compound derived from cinnarizine, which is an antihistamine and calcium channel blocker. Cinnarizine itself is primarily used to treat motion sickness and various vestibular disorders due to its ability to enhance cerebral blood flow and inhibit calcium channels in the inner ear's vestibular system. The addition of the cinnamyl-d8 moiety, which incorporates deuterium (d8), likely alters the compound's pharmacokinetic properties, potentially enhancing its efficacy or reducing side effects.
Cinnarizine has a molecular formula of and a molecular weight of approximately 368.514 g/mol. It exhibits a melting point between 117-120 °C and a boiling point around 509.2 °C at 760 mmHg, indicating its stability at elevated temperatures .
These reactions highlight the complexity of synthesizing modified compounds like cinnarizine-cinnamyl-d8, which can enhance therapeutic effects or alter pharmacokinetics.
Cinnarizine is known for its antihistaminic and calcium channel blocking activities. It primarily acts on H1 histamine receptors and D2 dopaminergic receptors, inhibiting smooth muscle contractions and enhancing cerebral blood flow. The introduction of deuterium in cinnarizine-cinnamyl-d8 may influence its binding affinity or metabolic stability, potentially leading to modified biological activity compared to standard cinnarizine.
Studies have shown that cinnarizine effectively reduces symptoms associated with vestibular disorders, including vertigo, tinnitus, and nausea. It has been demonstrated to improve cerebral perfusion and reduce motion sickness by modulating calcium currents in vestibular sensory cells .
The synthesis of cinnarizine-cinnamyl-d8 can be performed using various methods:
The choice of method may depend on factors such as desired yield, purity, and scalability for pharmaceutical applications .
Cinnarizine-cinnamyl-d8 may have several applications in medicine:
Interaction studies are crucial for understanding how cinnarizine-cinnamyl-d8 behaves in the presence of other drugs. Cinnarizine itself has been shown to interact with various medications that affect the central nervous system, potentially leading to enhanced sedative effects when combined with other CNS depressants.
The unique structure of cinnarizine-cinnamyl-d8 may alter these interactions due to changes in metabolism or receptor binding profiles. Further studies are needed to elucidate these interactions comprehensively .
Cinnarizine-cinnamyl-d8 shares similarities with several other compounds used in the treatment of vestibular disorders:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Cinnarizine | Diphenylmethylpiperazine | Antihistaminic; calcium channel blocker |
| Cyclizine | Piperazine derivative | Used for motion sickness; similar mechanism |
| Dimenhydrinate | Combination of diphenhydramine & 8-chlorotheophylline | Antihistamine; effective against nausea |
| Hydroxyzine | Piperazine derivative | Antihistaminic; anxiolytic properties |
| Buclizine | Piperazine derivative | Antihistaminic; used for motion sickness |
Cinnarizine-cinnamyl-d8 is unique due to its deuterated structure which may enhance metabolic stability and alter pharmacodynamics compared to these similar compounds.
The preparation of cinnamyl chloride derivatives serves as the foundational step in cinnarizine-cinnamyl-d8 synthesis . Traditional chloromethylation of vinylbenzene using formaldehyde and hydrogen chloride under acidic catalysis represents one approach, though yields are typically moderate at 62-65% . More efficient methods involve the conversion of styryl carbinol (cinnamyl alcohol) to cinnamyl chloride using sulfur oxychloride as the chlorinating agent .
| Method | Catalyst/Reagent | Yield (%) | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Vinylbenzene chloromethylation | Nitric acid | 65 | - | Variable |
| Styryl carbinol conversion | Pyridine | 85.5 | Chloroform | <15 |
| Styryl carbinol conversion | Triethylamine | 87.9 | Chloroform | <15 |
| Solvent-free method | Liquefied ammonia | 90.5 | None | <15 |
The solvent-free method using sulfur oxychloride and styryl carbinol at low temperature achieves the highest efficiency, reaching up to 90.5% yield with minimal environmental impact . Temperature control below 15°C is critical for maintaining reaction selectivity and preventing side reactions . The continuous-flow synthesis approach has demonstrated particular promise, with optimized conditions for cinnamyl chloride synthesis achieving 95% yield at 5.0 molar concentration in toluene at 60°C [18].
Piperazine core functionalization represents a complex synthetic challenge that requires precise control of reaction conditions to achieve monosubstitution while avoiding disubstituted byproducts [22]. The formation of piperazine rings can be accomplished through several methodologies, including reductive cyclization of dioximes and direct functionalization of preformed piperazine cores [8].
Recent advances in piperazine synthesis utilize organic photoredox catalysis to achieve programmable synthesis of highly diversifiable piperazine cores [6]. This approach circumvents the typical need for radical precursors and employs direct substrate oxidation followed by 6-endo-trig radical cyclization with in situ generated imines [6]. The photoredox-catalyzed anti-Markovnikov hydroamination of readily accessible ene-carbamates provides a modular approach to functionalized diamine starting materials [6].
| Synthetic Method | Catalyst System | Yield Range (%) | Reaction Time | Temperature (°C) |
|---|---|---|---|---|
| Reductive cyclization | Raney Nickel | 61-88 | 0.17-24 h | Variable |
| Photoredox catalysis | Organic photocatalyst | 70-95 | 2-12 h | Room temperature |
| Protonated piperazine method | Cerium(III) chloride | 50-71 | 0.17-24 h | Variable |
| Copper-catalyzed approach | Copper(II) salts | 54-84 | 1-14 h | Variable |
The protonated piperazine methodology offers particular advantages for monosubstitution, where piperazine monohydrochloride or monoacetate reacts with appropriate reagents while the protonated nitrogen serves as a protecting group [22]. This approach consistently delivers high yields while suppressing competitive disubstitution reactions [22].
Deuterium incorporation in pharmaceutical synthesis has evolved significantly, with multiple strategies available for achieving high levels of deuteration while maintaining structural integrity [7] [17]. The incorporation of deuterium into cinnarizine-cinnamyl-d8 requires specialized techniques that preserve the pharmacological activity while introducing isotopic labels for analytical or therapeutic purposes [17].
Electrochemical deuteration through heavy water splitting represents an emerging approach that offers mild conditions and high selectivity [7]. This method involves electrocatalytic heavy water splitting under controlled conditions, forming carbon-deuterium bonds through direct electrochemical processes [7]. The technique demonstrates particular advantages in terms of deuteration efficiency and environmental compatibility compared to traditional hydrogen-deuterium exchange methods [7].
| Deuteration Method | Deuterium Source | Incorporation Level (%) | Reaction Conditions | Selectivity |
|---|---|---|---|---|
| Hydrogen isotope exchange | Deuterium oxide | 75-95 | 100-150°C, base catalysis | Moderate |
| Electrochemical splitting | Heavy water | 85-98 | Mild electrolytic conditions | High |
| Metal-catalyzed exchange | Deuterium gas | 70-90 | Elevated temperature, catalyst | Variable |
| Base-catalyzed exchange | Deuterium oxide | 60-85 | 30-100°C, sodium tert-butoxide | Position-dependent |
The hydrogen isotope exchange methodology utilizing deuterium oxide as the deuterium source under hydrogen atmosphere achieves high deuterium incorporation, particularly effective for benzylic positions and alkyl side chains [23]. Platinum-catalyzed systems demonstrate exceptional efficiency, with coordination of hydrogen and deuterium oxide to generate platinum complexes that facilitate selective deuteration [23].
The integration of gas chromatography and thin layer chromatography techniques provides comprehensive analytical coverage for monitoring cinnarizine-cinnamyl-d8 synthesis [11] [24]. This hybrid approach combines the separation efficiency of gas chromatography with the versatility and cost-effectiveness of thin layer chromatography, enabling real-time process monitoring and quality control [11].
Gas chromatography-mass spectrometry configurations optimized for pharmaceutical synthesis monitoring utilize low-pressure vacuum outlet systems combined with low thermal mass resistive heating [11]. These systems achieve 64-fold improvements in analysis speed compared to standard gas chromatography-mass spectrometry while maintaining acceptable chromatographic separation quality [11]. The integration of rapid heating and cooling cycles through specialized capillary column configurations enables analysis cycle times of less than one minute [11].
| Analytical Parameter | Gas Chromatography-Mass Spectrometry | Thin Layer Chromatography | Hybrid System |
|---|---|---|---|
| Analysis time | 5-20 minutes | 30-60 minutes | 1-5 minutes |
| Sample throughput | 20-50 samples/day | 50-100 samples/day | 100-200 samples/day |
| Detection sensitivity | Picogram level | Nanogram level | Picogram to nanogram |
| Quantitative precision | ±2-5% | ±5-10% | ±3-7% |
Thin layer chromatography serves as a complementary technique particularly valuable for compounds lacking ultraviolet activity or sufficient volatility for gas chromatography analysis [24]. The method enables parallel separation and quantitative determination of multiple samples simultaneously, making it highly suitable for synthetic optimization studies [24]. Modern thin layer chromatography instrumentation combined with densitometry provides detection capabilities in the picomole to femtomole range [24].
The hybrid monitoring approach enables continuous process optimization through real-time feedback on reaction progress, impurity formation, and product quality [14] [15]. Pressurized sample infusion mass spectrometry techniques facilitate observation of catalytic intermediates and elucidation of relative reaction rates for each step of multi-step synthetic sequences [15].
Yield optimization in cinnarizine-cinnamyl-d8 synthesis requires systematic evaluation and control of multiple process parameters including temperature, pressure, residence time, catalyst loading, and solvent selection [12] [19]. Advanced optimization strategies incorporate data-driven approaches and machine learning algorithms to identify optimal reaction conditions across multi-dimensional parameter spaces [19].
Process parameter modulation studies demonstrate that reaction temperature control represents the most critical factor in yield optimization [18] [19]. For cinnamyl chloride formation, maintaining temperatures below 15°C prevents decomposition reactions while ensuring complete conversion . In piperazine functionalization steps, temperature optimization between 60-100°C balances reaction rate with selectivity considerations [18].
| Process Parameter | Optimal Range | Impact on Yield | Control Precision Required |
|---|---|---|---|
| Temperature | 60-100°C | ±15-20% | ±2°C |
| Pressure | 1-5 bar | ±5-10% | ±0.1 bar |
| Residence time | 15-90 minutes | ±10-15% | ±2 minutes |
| Catalyst loading | 2-10 mol% | ±8-12% | ±0.5 mol% |
| Solvent ratio | 1:1 to 1:3 | ±5-8% | ±5% volume |
Continuous-flow synthesis approaches enable precise control of residence time and reaction stoichiometry, leading to improved yields and reduced byproduct formation [18]. The integration of inline separation techniques allows collection of pure intermediates and their immediate consumption in subsequent reaction steps [18]. Total residence times for four-step continuous syntheses can be optimized to 90 minutes with productivities reaching 2 millimoles per hour [18].
Catalyst optimization studies reveal significant yield improvements through proper selection and loading of catalytic systems [19]. Copper-based catalysts demonstrate particular effectiveness in piperazine functionalization reactions, with copper(II) salts providing yields of 67-88% under optimized conditions [22]. The use of cerium(III) chloride as an alternative catalyst system offers comparable performance with reduced reaction times [22].
Mass spectrometry serves as the cornerstone technique for characterizing deuterated cinnarizine derivatives, offering unparalleled sensitivity and specificity for isotopic analysis. The compound cinnarizine-cinnamyl-d8 exhibits a distinct molecular ion at m/z 377.275 (M+H)+, representing an 8 Da increase from the parent compound due to deuterium substitution [1] [2]. This molecular weight shift to 376.6 g/mol from the native cinnarizine (368.5 g/mol) provides definitive evidence of octadeuterium incorporation [3] [4].
High-resolution mass spectrometry techniques, particularly liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS), demonstrate exceptional capability in distinguishing deuterated species from their protiated counterparts. The fragmentation pattern of cinnarizine-cinnamyl-d8 reveals characteristic product ions at m/z 167.150, consistent with the loss of the benzhydryl moiety while retaining the deuterium-labeled piperazine ring [5] [6]. This fragmentation behavior allows for multiple reaction monitoring (MRM) transitions, enhancing analytical specificity.
Selected ion monitoring (SIM) techniques prove particularly valuable for trace-level quantification, achieving limits of detection as low as 0.4 ng/mL in biological matrices [5] [7]. The isotopic envelope pattern observed in full-scan mode provides additional confirmation of deuterium incorporation, displaying characteristic peak clusters separated by 1.006277 Da mass units corresponding to individual deuterium atoms [8].
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 376.6 g/mol | [1] [3] |
| Molecular Ion (m/z) | 377.275 (M+H)+ | [2] |
| Product Ion (m/z) | 167.150 | [5] [6] |
| Isotope Pattern | +8 Da shift | [4] |
| LOD (LC-MS/MS) | 0.4 ng/mL | [5] |
| Fragmentation Efficiency | 85-95% | [9] |
Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods demonstrate superior performance for cinnarizine-cinnamyl-d8 analysis, with baseline resolution achieved within 15 minutes using gradient elution systems [10]. The optimal mobile phase composition consists of 10 mM ammonium acetate and acetonitrile in gradient mode, providing excellent peak shape and reproducibility [10].
Nuclear magnetic resonance (NMR) spectroscopy provides comprehensive structural elucidation of cinnarizine-cinnamyl-d8, revealing distinctive isotopic shift patterns that confirm deuterium incorporation and positioning. The deuterium substitution at the 2,2,3,3,5,5,6,6-positions of the piperazine ring manifests as characteristic upfield shifts in both 1H and 13C NMR spectra [1] [11].
In 1H NMR analysis conducted in deuterated dimethyl sulfoxide (DMSO-d6), the deuterium-substituted positions exhibit significant signal attenuation due to the magnetic properties of deuterium nuclei. The chemical shift regions between 2.5-3.5 ppm, typically occupied by piperazine protons, show marked reduction in integration values, providing quantitative evidence of deuterium incorporation [11] [12]. The aromatic protons of the benzhydryl and cinnamyl groups remain unaffected, appearing at their characteristic chemical shifts of 7.0-7.5 ppm [13].
13C NMR spectroscopy reveals isotopic shifts ranging from 0.1-0.3 ppm for carbons directly bonded to deuterium atoms, with the piperazine carbons showing upfield shifts compared to the parent compound [11]. This isotopic shift pattern serves as a fingerprint for deuterium positioning, enabling structural confirmation through two-dimensional NMR techniques such as 1H-13C heteronuclear single quantum coherence (HSQC) spectroscopy [12].
| NMR Type | Chemical Shift Range (ppm) | Isotope Effect | Deuterium Detection |
|---|---|---|---|
| 1H NMR | 2.5-8.3 | Signal attenuation | Yes |
| 13C NMR | 20-160 | 0.1-0.3 ppm upfield | Yes |
| 1H-qNMR | 3.70-8.31 | Reduced integration | Yes |
| 2D NMR | 2.5-8.3 | Cross-peak intensity | Yes |
Quantitative 1H NMR (qNMR) techniques enable precise determination of deuterium incorporation efficiency, with integration ratios providing direct measurement of isotopic purity [14]. The method demonstrates linearity across concentration ranges of 0.25-15.0 mg/mL, with coefficients of variation below 1.5% [14].
Magic angle spinning (MAS) NMR applications prove particularly valuable for solid-state analysis of cinnarizine-cinnamyl-d8, revealing molecular dynamics and intermolecular interactions in crystalline forms [15]. The technique provides insights into hydrogen bonding patterns and conformational preferences in the deuterated compound.
Chromatographic techniques form the analytical foundation for purity assessment of cinnarizine-cinnamyl-d8, with reversed-phase high-performance liquid chromatography (RP-HPLC) serving as the primary method for separating deuterated species from impurities and degradation products [16] [17]. The optimal chromatographic conditions employ C18 columns with particle sizes of 5 μm and dimensions of 250 × 4.6 mm, providing adequate resolution for complex mixtures [18] [19].
Mobile phase optimization studies reveal that methanol-ammonium acetate buffer systems (95:5 v/v) at pH 4.5 achieve superior separation efficiency for cinnarizine-cinnamyl-d8 analysis [5] [9]. The gradient elution profile, typically spanning 15-20 minutes, ensures complete separation of the deuterated compound from related substances and potential impurities [19] [20].
Ultra-high-performance liquid chromatography (UHPLC) methods demonstrate enhanced resolution and reduced analysis time, with complete separation achieved within 15 minutes using 1.7 μm particle size columns [10]. The method provides limits of detection of 0.1125 μg/mL and quantification limits of 0.1875 μg/mL, meeting stringent pharmaceutical requirements [10].
| Method | Column | Mobile Phase | Runtime (min) | LOD (μg/mL) | Recovery (%) |
|---|---|---|---|---|---|
| RP-HPLC | C18 (250×4.6mm, 5μm) | MeOH:Buffer (95:5) | 15 | 0.004 | 99.6-100.8 |
| UHPLC | BEH C18 (150×2.1mm, 1.7μm) | ACN:NH4OAc | 15 | 0.1125 | 98.5-101.2 |
| HPTLC | Silica gel 60F254 | Toluene:EtOAc:MeOH | 20 | 0.0168 | 99.07-101.29 |
High-performance thin-layer chromatography (HPTLC) provides complementary analysis for cinnarizine-cinnamyl-d8 purity assessment, with retention factors (Rf) of 0.72 ± 0.02 achieved using toluene:ethyl acetate:methanol (7:2.5:0.5) mobile phase systems [21]. The method demonstrates excellent precision with coefficient of variation values below 2% and accuracy within 98-102% recovery ranges [21].
Forced degradation studies conducted under International Conference on Harmonisation (ICH) guidelines reveal that cinnarizine-cinnamyl-d8 exhibits stability under acidic, basic, oxidative, thermal, and photolytic conditions. Peak purity assessments consistently exceed 991, indicating homogeneous peak characteristics and confirming the absence of co-eluting impurities [21] [22].
Spectrophotometric methods provide rapid, cost-effective approaches for stability indication assays of cinnarizine-cinnamyl-d8, with ultraviolet-visible (UV-Vis) spectroscopy serving as the primary technique for routine analysis [23] [24]. The compound exhibits characteristic absorption maxima at 253.5 nm when analyzed in 0.1 N hydrochloric acid, following Beer's law over concentration ranges of 4-12 μg/mL [23].
The stability-indicating nature of spectrophotometric methods is demonstrated through forced degradation studies, where cinnarizine-cinnamyl-d8 maintains spectral integrity under various stress conditions. Acid hydrolysis studies using 0.1 N hydrochloric acid at elevated temperatures reveal degradation percentages of 15-20%, with clear spectral differentiation between the parent compound and degradation products [21] [25].
Fluorescence spectroscopy offers enhanced sensitivity for cinnarizine-cinnamyl-d8 analysis, with excitation/emission wavelengths of 283/324 nm providing detection limits as low as 0.06 μg/mL [26]. The method demonstrates excellent linearity (r² > 0.999) across concentration ranges of 0.2-5.0 μg/mL, with precision values below 1.5% relative standard deviation [26].
| Method | Wavelength (nm) | Solvent | Linear Range (μg/mL) | LOD (μg/mL) | Precision (%RSD) |
|---|---|---|---|---|---|
| UV-Visible | 253.5 | 0.1N HCl | 4-12 | 1.2 | <2 |
| Fluorescence | 283/324 | Methanol | 0.2-5.0 | 0.06 | <1.5 |
| Derivative | 254 | Methanol | 2-20 | 0.6 | <2 |
Derivative spectroscopy techniques enhance resolution capabilities for complex mixtures, with second-derivative analysis providing effective separation of overlapping spectral bands [27]. The method demonstrates accuracy within 99.91 ± 0.703% for cinnarizine-cinnamyl-d8 quantification, meeting pharmaceutical validation requirements [27].
Charge-transfer complex formation with electron acceptors such as 2,6-dinitrophenol creates colored complexes with absorption maxima at 440 nm, providing alternative analytical approaches for stability assessment [28]. The method exhibits good linearity over concentration ranges of 0.6-15.8 μg/mL, with formation constants exceeding 10³ M⁻¹, indicating strong complex stability [28].
| Stress Condition | Reagent | Degradation (%) | Peak Purity | Analytical Method |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1N HCl | 15-20 | >991 | HPLC-UV |
| Base Hydrolysis | 0.1N NaOH | 18-25 | >991 | HPLC-MS |
| Oxidative | 3% H₂O₂ | 11.36-13.48 | >991 | LC-HRMS/MS |
| Thermal | 80°C | 5-8 | >991 | HPTLC |
| Photolytic | UV light | 3-5 | >991 | Spectrophotometry |